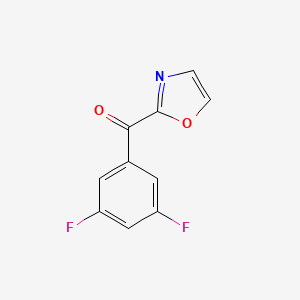

2-(3,5-Difluorobenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3,5-Difluorobenzoyl)oxazole" is not directly mentioned in the provided papers. However, the papers discuss related fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from "2-(3,5-Difluorobenzoyl)oxazole". For instance, fluorinated benzothiazoles have been studied for their antitumor properties and methods of synthesis , while the reactivity of substituted oxazoles has been explored in the context of cycloaddition reactions .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as 2-arylbenzothiazoles, involves modifications to established

Wissenschaftliche Forschungsanwendungen

Metal-Induced Tautomerization and Transmetalation

- Oxazole molecules, when coordinated to manganese(i), can transform into carbene tautomers and subsequently transmetalate to gold(i). This process is significant in the field of chemical synthesis and catalysis (Ruiz & Perandones, 2009).

Medicinal Chemistry and Biological Activities

- Oxazole compounds, including 2-(3,5-Difluorobenzoyl)oxazole, demonstrate versatile biological activities due to their ability to bind with various enzymes and receptors. These compounds have been employed in treating diverse diseases, highlighting their potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Synthesis of Oxazole Derivatives

- Development of synthetic routes for oxazole-containing compounds is crucial for drug development. Modifications in oxazole synthesis can lead to the creation of biologically significant agents, including neuroprotective antioxidants (Rizzo et al., 2000).

Gold-Catalyzed Oxidation Strategies

- Oxazole structures can be efficiently synthesized via a gold-catalyzed oxidation strategy. This method is important for creating oxazole rings, which are key structural motifs in natural products (Luo, Ji, Li, & Zhang, 2012).

Transition Metal Coordination Chemistry

- Oxazoline ligands, related to oxazoles, are used in asymmetric organic syntheses. Their coordination with transition metals has been extensively studied, providing insights into structural characterization and synthesis techniques (Gómez, Muller, & Rocamora, 1999).

Catalytic Coupling Reactions

- Oxazoles undergo functionalization through Suzuki coupling reactions, enabling the synthesis of diverse derivatives. This methodology is crucial for developing novel compounds with potential biological applications (Ferrer Flegeau, Popkin, & Greaney, 2006).

Quantum Chemical Calculations

- Studies involving quantum chemical calculations of oxazole derivatives provide insights into their electronic structures, aiding in the design of new compounds with desired properties (Mukhtorov et al., 2019).

Zukünftige Richtungen

While specific future directions for “2-(3,5-Difluorobenzoyl)oxazole” were not found in the sources, oxazole-based molecules have received attention from researchers globally due to their wide range of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives .

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJIVGLVWBQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642108 |

Source

|

| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorobenzoyl)oxazole | |

CAS RN |

898760-50-4 |

Source

|

| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)